4-Nitrophenyl 3-diazopyruvate
Overview
Description
4-Nitrophenyl 3-diazopyruvate is a hetero-bifunctional photo-reactive cross-linking chemical. It is primarily used in the field of molecular biology for the covalent immobilization of synthetic DNA oligomers to amino-coated paramagnetic beads. This compound is known for its ability to facilitate light-dependent covalent attachment, making it a valuable tool in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-diazopyruvate involves the reaction of 4-nitrophenylhydrazine with pyruvic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction vessels and optimized conditions to ensure high yield and purity. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 3-diazopyruvate undergoes various chemical reactions, including:
Photoreactive Cross-Linking: Under UV irradiation, it forms covalent bonds with amino-modified DNA, facilitating the immobilization of DNA on solid supports.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrophenyl group.
Common Reagents and Conditions:
UV Light: Used for photoreactive cross-linking.
Amino-Modified DNA: Acts as a substrate for immobilization.
Major Products:
Covalently Immobilized DNA: The primary product of the photoreactive cross-linking reaction.
Substituted Derivatives: Products formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Nitrophenyl 3-diazopyruvate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3-diazopyruvate involves its photoreactive properties. Upon exposure to UV light, the diazo group in the compound forms a reactive nitrene intermediate. This intermediate can then form covalent bonds with nucleophilic groups, such as amino groups in DNA, leading to the immobilization of the DNA on solid supports. This process is highly specific and efficient, making it a valuable tool in various biochemical applications .
Comparison with Similar Compounds
4-Nitrophenyl Phosphate: Another compound with a nitrophenyl group, used in enzymatic assays.
4-Nitrophenylhydrazine: A precursor in the synthesis of 4-Nitrophenyl 3-diazopyruvate.
Uniqueness: this compound is unique due to its dual functionality as a photo-reactive cross-linking agent and its ability to form covalent bonds with amino-modified DNA under UV light. This specificity and efficiency make it distinct from other similar compounds, which may not possess the same photoreactive properties or versatility in biochemical applications .
Properties
IUPAC Name |
(4-nitrophenyl) 3-diazo-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O5/c10-11-5-8(13)9(14)17-7-3-1-6(2-4-7)12(15)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRPKWLNHWPCSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111337-51-0 | |
Record name | 4-Nitrophenyl 3-diazopyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111337510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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